![molecular formula C43H83NO8S B11930293 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-3-trimethylammonium propane is a cationic lipid commonly used in the field of molecular biology and biochemistry. It is known for its ability to form liposomes, which are spherical vesicles that can encapsulate nucleic acids and other molecules. This property makes it a valuable tool for gene delivery and transfection studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-trimethylammonium propane involves large-scale esterification processes. The raw materials, including 2,3-epoxypropyltrimethylammonium chloride and oleic acid, are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the quaternary ammonium group .
Common Reagents and Conditions
Esterification: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride, catalyst (e.g., sulfuric acid), temperature control.
Hydrolysis: Water, acidic or basic conditions, temperature control.
Substitution: Nucleophiles such as hydroxide ions, temperature control.
Major Products Formed
Esterification: 1,2-Dioleoyl-3-trimethylammonium propane.
Hydrolysis: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-3-trimethylammonium propane has a wide range of applications in scientific research:
Wirkmechanismus
1,2-Dioleoyl-3-trimethylammonium propane exerts its effects through the formation of cationic liposomes. These liposomes can encapsulate negatively charged molecules such as DNA and RNA. When introduced into a biological system, the liposomes fuse with the cell membrane, releasing their payload into the cell. The quaternary ammonium group in 1,2-Dioleoyl-3-trimethylammonium propane interacts with the negatively charged cell membrane, facilitating the fusion process .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3-trimethylammonium propane is often compared with other cationic lipids such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-3-trimethylammonium propane (DOTAP). While all these compounds are used for gene delivery and transfection, 1,2-Dioleoyl-3-trimethylammonium propane is unique due to its higher efficiency in forming stable liposomes and its ability to trigger immune responses .
Similar Compounds
- N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)
Eigenschaften
Molekularformel |
C43H83NO8S |
|---|---|
Molekulargewicht |
774.2 g/mol |
IUPAC-Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+; |
InChI-Schlüssel |
RSMRWWHFJMENJH-AFLLVNNISA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
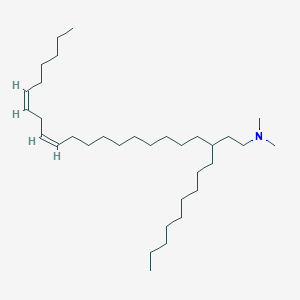



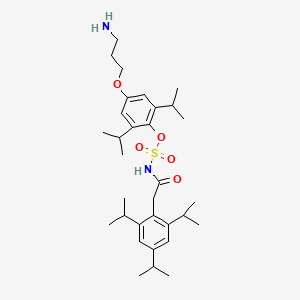

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
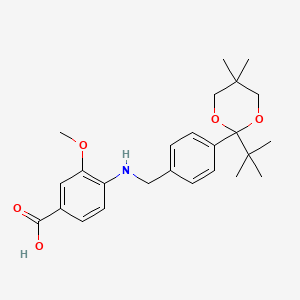

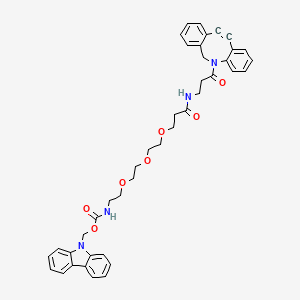
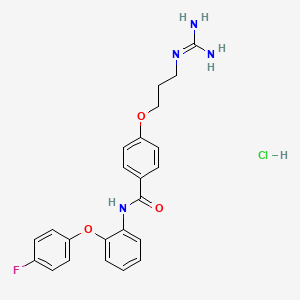
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
